molecular formula C11H9Cl2N3O B1310071 (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime CAS No. 64211-06-9

(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime

Cat. No. B1310071
CAS RN: 64211-06-9
M. Wt: 270.11 g/mol
InChI Key: WDFDJSRQMAZXEJ-RVDMUPIBSA-N
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Description

“(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime” is a chemical compound with the molecular formula C11H9Cl2N3O . It is related to Oxiconazole, a medication used to treat skin infections such as athlete’s foot, jock itch, and ringworm .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions aiming at introducing the imidazolyl group to the ethanone structure. A specific synthesis method involves the reaction of 2,4-dichlorophenyl ethanol with 1H-imidazole .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring attached to an ethanone structure, which is further connected to a dichlorophenyl group . The molecular weight is 270.12 g/mol .

Scientific Research Applications

Antimycotic Activity

(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime and its derivatives have shown potential in antifungal applications. Studies have synthesized and tested various derivatives for their antifungal properties, highlighting their effectiveness against a range of fungal pathogens. For instance, the compound has been involved in the synthesis of antimycotic agents such as Sertaconazole and Oxiconazole, which are used for treating fungal infections (Raga et al., 1992).

Structural and Spectroscopic Analysis

The compound has been the subject of various structural and spectroscopic analyses. For example, studies have focused on its crystal structure, vibrational frequencies, and chemical shift values through methods like nuclear magnetic resonance (NMR) and X-ray single-crystal determination (Saraçoǧlu & Cukurovalı, 2016). These analyses provide valuable insights into the molecular geometry and properties of the compound, which are crucial for its application in various fields, including drug design and material science.

Heme Oxygenase Inhibition

Research has also explored the use of derivatives of this compound as heme oxygenase inhibitors. Heme oxygenases play a significant role in various physiological processes, and their inhibitors can have therapeutic applications. The studies have found that certain derivatives are potent inhibitors of both heme oxygenase-1 and -2, offering potential pathways for pharmacological and therapeutic applications (Roman et al., 2010).

Synthesis of Antifungal Agents

The compound has been used in the stereospecific synthesis of antifungal agents. For example, it has been a key component in the synthesis of Oxiconazole nitrate, a broad-spectrum antifungal agent. The stereospecific synthesis method and its application in developing effective antifungal medications are significant contributions to pharmaceutical research (Mixich & Thiele, 1979).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . Personal protective equipment and adequate ventilation are recommended .

properties

IUPAC Name

(NZ)-N-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O/c12-8-1-2-9(10(13)5-8)11(15-17)6-16-4-3-14-7-16/h1-5,7,17H,6H2/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFDJSRQMAZXEJ-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C(=N/O)/CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801177515
Record name (1Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime

CAS RN

64211-06-9
Record name (1Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64211-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main structural difference between the tested compounds and why is it relevant?

A1: The research focuses on a series of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and their related (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime derivatives. The key structural difference lies in the presence of either an ether or an oxime group linked to the core structure. This modification is significant because it influences the compounds' antifungal activity. []

Q2: Were any of the tested compounds considered promising for further research as antifungal agents?

A2: Yes, the research identified 7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b] (also known as Sertaconazole, FI-7045, CAS 99592-32-2), which belongs to the ether group, and its nitrate salt as particularly promising for further antifungal research. []

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